molecular formula C10H9BrF3NO2S B14060059 1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene

Cat. No.: B14060059
M. Wt: 344.15 g/mol
InChI Key: PWEICXCJONOPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, a nitro group, and a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene typically involves multiple steps:

    Bromination: The bromopropyl group can be introduced via a bromination reaction, often using bromine or a bromine-containing reagent.

    Trifluoromethylthiolation: The trifluoromethylthio group is introduced using reagents such as trifluoromethylthiolating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Amines: From the reduction of the nitro group.

    Sulfoxides/Sulfones: From the oxidation of the trifluoromethylthio group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biochemical pathways involving nitro and trifluoromethylthio groups.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example:

    Nucleophilic Substitution: The bromopropyl group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further chemical reactions.

    Oxidation: The trifluoromethylthio group can be oxidized, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but lacks the nitro group.

    1-Bromo-3-(trifluoromethyl)benzene: Lacks both the nitro and propyl groups.

    2-Nitro-5-(trifluoromethylthio)benzene: Lacks the bromopropyl group.

Uniqueness: 1-(3-Bromopropyl)-2-nitro-5-(trifluoromethylthio)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of the nitro group, bromopropyl group, and trifluoromethylthio group allows for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C10H9BrF3NO2S

Molecular Weight

344.15 g/mol

IUPAC Name

2-(3-bromopropyl)-1-nitro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrF3NO2S/c11-5-1-2-7-6-8(18-10(12,13)14)3-4-9(7)15(16)17/h3-4,6H,1-2,5H2

InChI Key

PWEICXCJONOPMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)CCCBr)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.